molecular formula C8H16N2O4 B11821842 2,3-Diamino-4-(tert-butoxy)-4-oxobutanoic acid

2,3-Diamino-4-(tert-butoxy)-4-oxobutanoic acid

Cat. No.: B11821842
M. Wt: 204.22 g/mol
InChI Key: ORQMDJMEJXAOCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2,3-Diaminopropionic acid: is a derivative of the amino acid 2,3-diaminopropionic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is primarily used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biochemical reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis typically begins with 2,3-diaminopropionic acid.

    Protection Step: The amino groups are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Purification: The product is purified through recrystallization or chromatography to obtain pure Boc-2,3-Diaminopropionic acid.

Industrial Production Methods: Industrial production follows similar steps but on a larger scale, often using automated systems for the protection and purification processes to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Hydrochloric acid, trifluoroacetic acid.

Major Products:

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

2,3-diamino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)5(10)4(9)6(11)12/h4-5H,9-10H2,1-3H3,(H,11,12)

InChI Key

ORQMDJMEJXAOCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C(=O)O)N)N

Origin of Product

United States

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